molecular formula C9H15N3 B1428371 2-(1-methyl-1H-pyrazol-4-yl)piperidine CAS No. 1343116-48-2

2-(1-methyl-1H-pyrazol-4-yl)piperidine

Cat. No. B1428371
M. Wt: 165.24 g/mol
InChI Key: FPOOUDDCZCGJML-UHFFFAOYSA-N
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Description

“2-(1-methyl-1H-pyrazol-4-yl)piperidine” is a compound with the chemical formula C9H15N3. It is a derivative of pyrazole, a five-membered heterocyclic compound that contains two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “2-(1-methyl-1H-pyrazol-4-yl)piperidine”, often involves multicomponent reactions, cyclocondensation of hydrazine with carbonyl systems, and the use of heterocyclic systems .


Molecular Structure Analysis

The molecular structure of “2-(1-methyl-1H-pyrazol-4-yl)piperidine” includes a pyrazole ring attached to a piperidine ring. The pyrazole ring contains two nitrogen atoms and three carbon atoms, while the piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms .


Physical And Chemical Properties Analysis

“2-(1-methyl-1H-pyrazol-4-yl)piperidine” is a powder at room temperature. It has a molecular weight of 165.24 .

Scientific Research Applications

Aurora Kinase Inhibition

A compound structurally related to 2-(1-methyl-1H-pyrazol-4-yl)piperidine, specifically an Aurora kinase inhibitor, was shown to inhibit Aurora A, which may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Structural Analysis

A study on tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate provided insights into the structural aspects of the compound, particularly the dihedral angle between the pyrazole and piperidine rings (D. Richter et al., 2009).

Synthesis of Crizotinib Intermediate

2-(1-methyl-1H-pyrazol-4-yl)piperidine was crucial in the multi-step synthesis of a key intermediate for Crizotinib, a therapeutic agent, demonstrating the compound's importance in pharmaceutical synthesis (Steven J. Fussell et al., 2012).

CB1 Cannabinoid Receptor Interaction

The molecule N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, closely related to 2-(1-methyl-1H-pyrazol-4-yl)piperidine, was identified as a potent antagonist for the CB1 cannabinoid receptor, providing insights into receptor-ligand interactions (J. Shim et al., 2002).

Structure-Activity Relationships in Cannabinoid Receptors

Research into pyrazole derivatives, closely related to 2-(1-methyl-1H-pyrazol-4-yl)piperidine, has offered valuable data on structure-activity relationships for cannabinoid receptor antagonists (R. Lan et al., 1999).

Dopamine D4 Receptor Ligands

Compounds structurally similar to 2-(1-methyl-1H-pyrazol-4-yl)piperidine were investigated as ligands for the human dopamine D4 receptor, suggesting potential neurological applications (M. Rowley et al., 1997).

Future Directions

The future directions for research on “2-(1-methyl-1H-pyrazol-4-yl)piperidine” and similar compounds could include further exploration of their synthesis methods, investigation of their chemical reactions, elucidation of their mechanisms of action, and assessment of their physical and chemical properties. Additionally, more research is needed to fully understand the safety and hazards associated with these compounds .

properties

IUPAC Name

2-(1-methylpyrazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-7-8(6-11-12)9-4-2-3-5-10-9/h6-7,9-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOOUDDCZCGJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-4-yl)piperidine

CAS RN

1343116-48-2
Record name 2-(1-methyl-1H-pyrazol-4-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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